REACTION_CXSMILES
|
N1[C:8]([Cl:9])=NC(Cl)=NC=1Cl.C(Cl)Cl.[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([CH2:20]CO)=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Cl:9][CH2:8][CH2:20][C:19]1[CH:23]=[CH:24][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
layer was washed with 1M HCl and brine
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 1.4 g of orange slurry
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClCCC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |